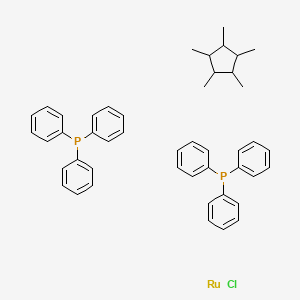
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that features both pyridine and oxadiazole rings
準備方法
The synthesis of 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
化学反応の分析
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its heterocyclic structure, the compound can be used in the development of new materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar compounds to 5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole include other heterocyclic compounds with pyridine and oxadiazole rings, such as:
- 5-(4-Bromophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(3-Bromopyridin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
These compounds share structural similarities but may differ in their reactivity and applications due to variations in the position of the bromine atom or other substituents
特性
分子式 |
C12H7BrN4O |
|---|---|
分子量 |
303.11 g/mol |
IUPAC名 |
5-(5-bromopyridin-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7BrN4O/c13-10-4-9(6-15-7-10)12-16-11(17-18-12)8-2-1-3-14-5-8/h1-7H |
InChIキー |
PILRRJHQPBBORG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8585594.png)
![2-(Benzo[b]thiophen-2-ylmethyl)malonic acid](/img/structure/B8585608.png)
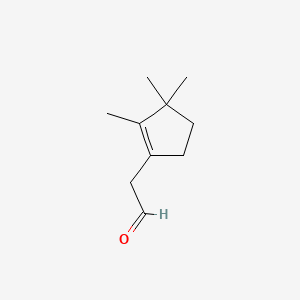

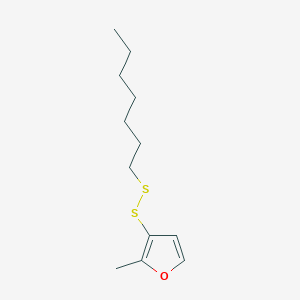
![[2-(3-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol](/img/structure/B8585649.png)

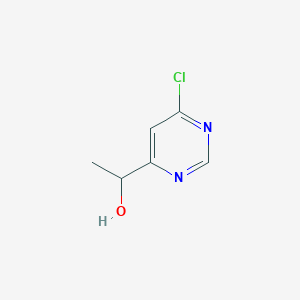
![N-[(5-Benzoyl-2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B8585680.png)
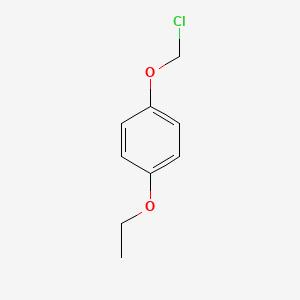
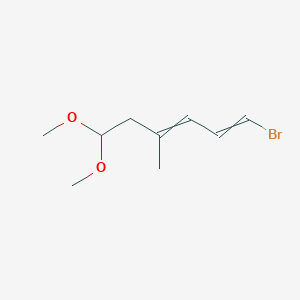
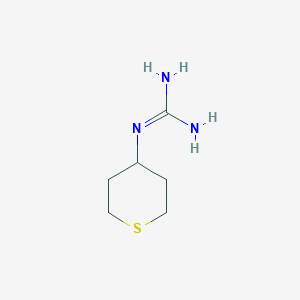
![6-[(3,4-Dichlorophenyl)sulfanyl]quinazoline-2,4-diamine](/img/structure/B8585702.png)
